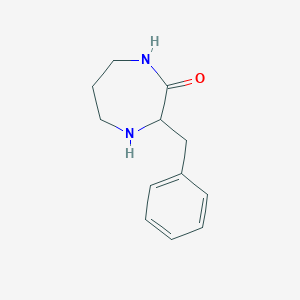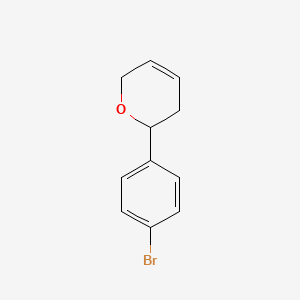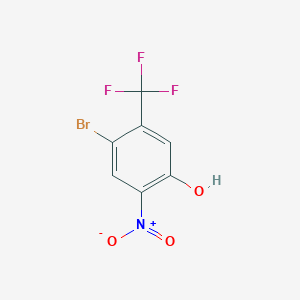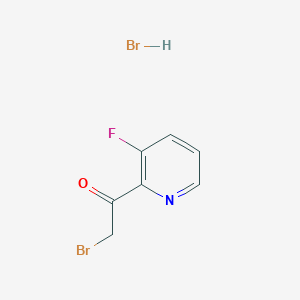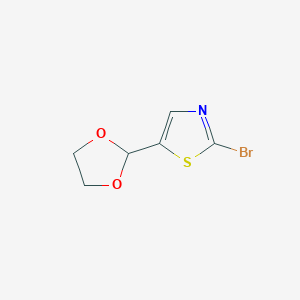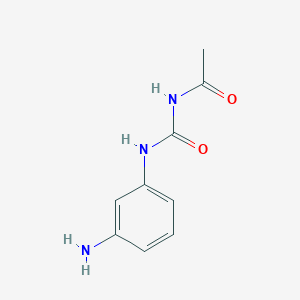![molecular formula C7H11ClO4S B1382808 Methyl 1-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylate CAS No. 1803609-21-3](/img/structure/B1382808.png)
Methyl 1-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylate
Overview
Description
“Methyl 1-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylate” is a chemical compound with the CAS Number: 1909305-18-5 . It has a molecular weight of 212.65 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9ClO4S/c1-11-5(8)6(3-2-4-6)12(7,9)10/h2-4H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 212.65 g/mol . It’s important to note that the physical and chemical properties of a compound can greatly influence its behavior and interactions with other substances.Scientific Research Applications
Polymerization Applications
- Methyl cyclobutene-1-carboxylate (MHCB), a relative of the specified compound, has been successfully polymerized using anionic addition polymerization, resulting in a polymer with 1,2-linked cyclobutane rings in the main chain. This process is unique due to MHCB's classification as an α,β-disubstituted acrylate derivative, which is usually resistant to anionic addition polymerization. The resulting polymer has a narrow molecular weight distribution and interesting thermal reaction properties, including ring-opening to form C=C bonds between monomer units (Kitayama et al., 2004).
Synthesis and Characterization
- Research into synthesizing and characterizing similar compounds has been conducted. One study focused on a compound mistakenly advertised as a different 'research chemical,' highlighting the importance of accurate identification and the challenges in labeling and characterizing such chemicals (McLaughlin et al., 2016).
Cyclobutane Synthesis
- Efficient methods for synthesizing various cyclobutane amino acids, which are significant in medicinal chemistry and drug design, have been developed. These methods involve formal [2+2] cycloaddition reactions and stereocontrolled interconversion of functional groups, demonstrating the versatility of cyclobutane derivatives in chemical synthesis (Avenoza et al., 2005).
Safety and Hazards
The compound has been classified with the signal word “Danger” and has the hazard statement H314, which indicates that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 . These statements provide guidance on how to handle the compound safely to minimize risks.
properties
IUPAC Name |
methyl 1-(chlorosulfonylmethyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4S/c1-12-6(9)7(3-2-4-7)5-13(8,10)11/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJPJASBFKSCII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803609-21-3 | |
| Record name | methyl 1-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2,3'-Bipyridin]-3-ylmethanamine dihydrochloride](/img/structure/B1382727.png)

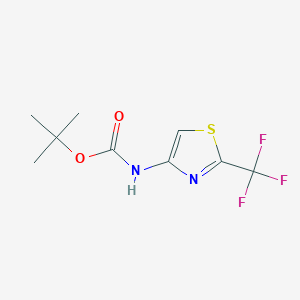

![1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea](/img/structure/B1382734.png)
